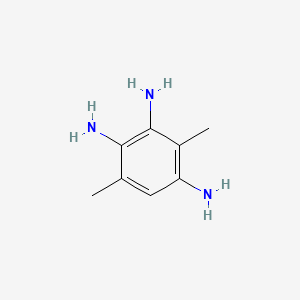![molecular formula C10H5N B561124 5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) CAS No. 109533-52-0](/img/new.no-structure.jpg)
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) is a complex organic compound with the molecular formula C10H5N. It is characterized by a unique structure that includes a cyclopropane ring fused to a cyclopentane and pyridine ring.
Preparation Methods
The synthesis of 5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclopropanation of a suitable cyclopentadiene derivative followed by a series of ring-closing reactions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) can be compared with other similar compounds, such as:
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine(9CI): This compound has a similar structure but differs in the position of the cyclopropane ring.
Cyclopenta[1,2-b]pyridine: Lacks the cyclopropane ring, making it less complex.
Cyclopropapyridine: Contains only the cyclopropane and pyridine rings, without the cyclopentane ring.
The uniqueness of 5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) lies in its fused ring structure, which imparts specific chemical and biological properties.
Properties
CAS No. |
109533-52-0 |
|---|---|
Molecular Formula |
C10H5N |
Molecular Weight |
139.157 |
InChI |
InChI=1S/C10H5N/c1-2-5-6-4-7-8(6)9(7)10(5)11-3-1/h1-3H,4H2 |
InChI Key |
JUYVEDYEPPDYAQ-UHFFFAOYSA-N |
SMILES |
C1C2=C3C=CC=NC3=C4C1=C24 |
Synonyms |
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


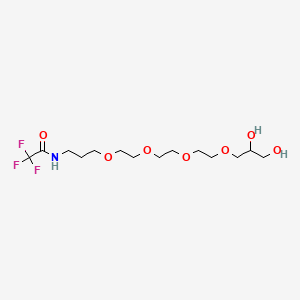
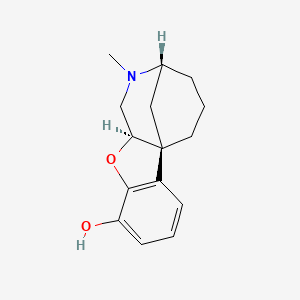
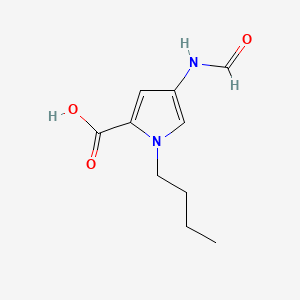
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561046.png)

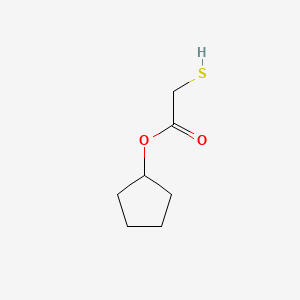
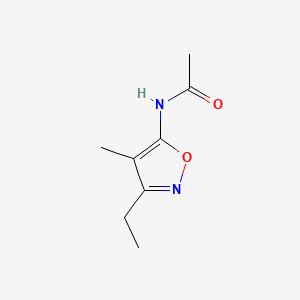
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxyhex-5-enimidothioate](/img/structure/B561054.png)
![[(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate](/img/structure/B561057.png)
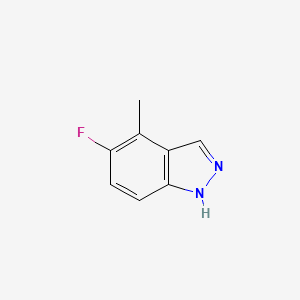
![2,8-Methanopyrido[3,4-b]pyrazine](/img/structure/B561060.png)

